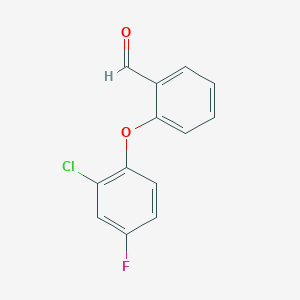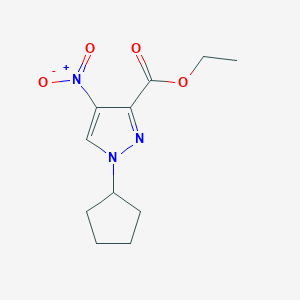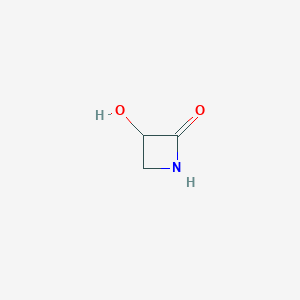
(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid, also known as MOPP, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MOPP is a pyrimidine-based molecule that has been synthesized using a variety of methods, and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Antagonists for Osteoporosis Treatment
Compounds structurally related to "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid" have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis. These compounds, including pyrimidin-5-yl derivatives, exhibited excellent in vitro profiles, significant unbound fractions in human plasma, and favorable pharmacokinetics in animal models, indicating their potential in clinical development for osteoporosis treatment (Coleman et al., 2004).
Antifolate and Antitumor Activity
Research on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, including derivatives of "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid," explored their antifolate and antitumor activities. These studies found that specific structural modifications, such as C9-methyl substitution and C8-C9 conformational restriction, can significantly enhance dihydrofolate reductase (DHFR) inhibitory activity and antitumor potency, providing insights into the design of more effective antitumor agents (Gangjee et al., 2000).
Synthesis of Pyrimidine Derivatives
The synthesis and characterization of pyrimidine derivatives, including those related to "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid," have been extensively studied. These compounds are of interest for their potential antimicrobial activities and as intermediates in the development of pharmaceuticals. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized for evaluation as antimicrobial agents, demonstrating the versatility of pyrimidine-based compounds in medicinal chemistry (Hossan et al., 2012).
Antiviral Activity
Compounds structurally similar to "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid" have been evaluated for their antiviral activities. Specifically, novel inhibitors of human rhinovirus (HRV) 3C protease have been developed, showing potent cell-based antiviral activity across various HRV serotypes and related picornaviruses. These findings highlight the potential of pyrimidine derivatives in the development of new antiviral therapies (Patick et al., 2005).
properties
IUPAC Name |
(E)-3-(2-methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-9-4-6(8(13)10-5)2-3-7(11)12/h2-4H,1H3,(H,11,12)(H,9,10,13)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXQXFJKSHQIX-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=O)N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14148580 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)
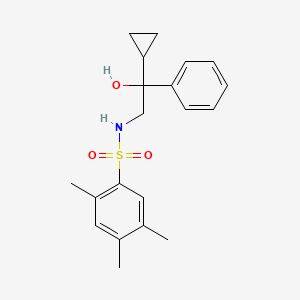
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
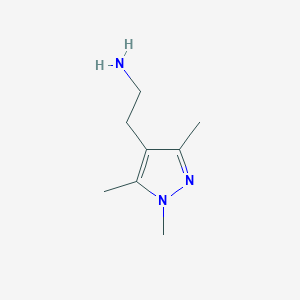
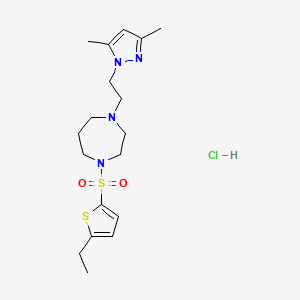
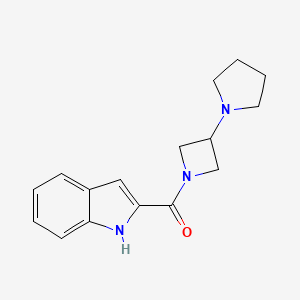
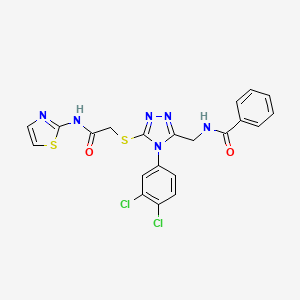
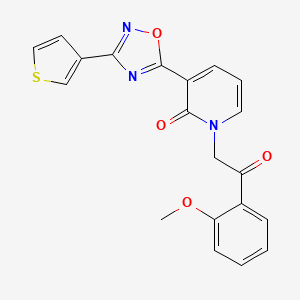

![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)

